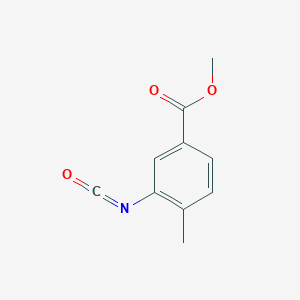
(2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine ring, chlorination, and the introduction of the piperidin-1-ylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs like this compound are often studied for their ability to interfere with nucleic acid synthesis. This makes them potential candidates for antiviral or anticancer therapies.
Medicine
Medicinal applications include the development of drugs that target specific enzymes or pathways involved in disease processes. The compound’s ability to mimic natural nucleosides allows it to be incorporated into DNA or RNA, disrupting normal cellular functions.
Industry
In the industrial sector, such compounds can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable for various applications.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. By mimicking natural nucleosides, it can inhibit enzymes like DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA synthesis. This disruption can prevent the replication of viruses or the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral medication used to treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
What sets (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific stereochemistry and the presence of the piperidin-1-ylamino group. These features may confer unique biological activity and selectivity, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C15H21ClN6O4 |
|---|---|
Peso molecular |
384.82 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[2-chloro-6-(piperidin-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21ClN6O4/c16-15-18-12(20-21-4-2-1-3-5-21)9-13(19-15)22(7-17-9)14-11(25)10(24)8(6-23)26-14/h7-8,10-11,14,23-25H,1-6H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 |
Clave InChI |
JDCGTCRTLUOWTP-IDTAVKCVSA-N |
SMILES isomérico |
C1CCN(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
C1CCN(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 5-amino-3-[2-(3-methoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8714580.png)




![[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol](/img/structure/B8714596.png)





